3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
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Overview
Description
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H5Cl4NO5S and a molecular weight of 417.05 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms, a nitro group, and a sulfonyl chloride group.
Preparation Methods
The synthesis of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,5-dichlorophenol with 2-chloro-4-nitrophenol in the presence of a suitable base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological research to study the effects of sulfonyl chloride derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride include:
2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound has a similar structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
3,4-Dichlorobenzenesulfonyl Chloride: This compound is similar in having a sulfonyl chloride group but differs in the position of chlorine atoms and the absence of the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Biological Activity
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (CAS Number: 175135-06-5) is a sulfonyl chloride compound with significant potential in biological applications. Its complex structure, characterized by multiple chlorine and nitro substituents, suggests diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H5Cl4NO5S
- Molecular Weight : 417.034 g/mol
- IUPAC Name : 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
- Physical State : Solid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, particularly focusing on its role as an inhibitor of various biological pathways.
Pharmacological Effects
- Calcium Channel Modulation : Similar compounds in the sulfonamide class have been shown to inhibit calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .
- Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. Preliminary studies indicate that derivatives of this compound may exhibit similar properties against certain bacterial strains .
- Cytotoxic Activity : Research indicates that related compounds can induce apoptosis in cancer cells. The structural attributes of this compound may enhance its cytotoxic effects through interactions with specific cellular targets .
Table 1: Summary of Biological Activities and Experimental Results
Study | Compound Tested | Biological Activity | Methodology |
---|---|---|---|
Figueroa-Valverde et al. (2023) | Benzenesulfonamide derivatives | Decreased coronary resistance | In vivo perfusion pressure measurement |
Shao et al. (2012) | Various sulfonamides | Calcium channel inhibition | Patch clamp assay |
Kim et al. (2016) | Sulfonamide derivatives | Antimicrobial activity | Disk diffusion method |
Detailed Findings
- Perfusion Pressure Studies : In a study evaluating the effects of benzenesulfonamide derivatives on coronary resistance, it was found that certain compounds significantly reduced vascular resistance compared to controls. This suggests a potential for therapeutic applications in managing hypertension .
- Calcium Channel Inhibition : Theoretical models and experimental data support the hypothesis that sulfonamide compounds can act as calcium channel blockers. This mechanism is crucial for their potential use in treating cardiovascular diseases .
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines, indicating that structural modifications could enhance potency against specific targets .
Properties
IUPAC Name |
3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAAILIMIGQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378997 |
Source
|
Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-06-5 |
Source
|
Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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